3,3-Bis[(benzyloxy)methyl]oct-5-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis[(benzyloxy)methyl]oct-5-ynal is an organic compound with a complex structure that includes both alkyne and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups with benzyl groups, followed by the formation of the alkyne and aldehyde functionalities through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[(benzyloxy)methyl]oct-5-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid.
Reduction: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ene or 3,3-Bis[(benzyloxy)methyl]octane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis[(benzyloxy)methyl]oct-5-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the alkyne group can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis[(benzyloxy)methyl]oct-5-ene: Similar structure but with an alkene instead of an alkyne.
3,3-Bis[(benzyloxy)methyl]octane: Similar structure but fully saturated.
3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3,3-Bis[(benzyloxy)methyl]oct-5-ynal is unique due to the presence of both alkyne and aldehyde functional groups, which provide distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
828913-48-0 |
---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3,3-bis(phenylmethoxymethyl)oct-5-ynal |
InChI |
InChI=1S/C24H28O3/c1-2-3-10-15-24(16-17-25,20-26-18-22-11-6-4-7-12-22)21-27-19-23-13-8-5-9-14-23/h4-9,11-14,17H,2,15-16,18-21H2,1H3 |
InChI Key |
UEHMNBJKUWOOAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(CC=O)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.